Lesinurad is a selective inhibitor of uric acid reabsorption, specifically targeting the URAT1 transporter. [] It is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. [] This mechanism makes it a subject of significant scientific research for its potential in understanding uric acid transport mechanisms and developing therapies for hyperuricemia-related conditions.
The synthesis of Lesinurad has evolved through various methods aimed at improving efficiency, yield, and environmental impact. One notable approach is a five-step continuous flow synthesis that utilizes commercially available building blocks. This method includes:
Another approach reported involves a six-step synthetic route starting from 4-bromonaphthalen-1-amine. This method includes:
These methods highlight advancements toward more environmentally friendly and cost-effective synthesis routes.
Lesinurad's molecular structure is characterized by its unique arrangement that includes a naphthalene core substituted with various functional groups. The chemical formula for Lesinurad is CHNS, indicating the presence of nitrogen and sulfur within its structure.
The molecular geometry allows for effective binding to the URAT1 protein, facilitating its role as an inhibitor.
Lesinurad participates in several chemical reactions during its synthesis and metabolic processes:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products.
Lesinurad operates primarily by inhibiting URAT1, which is responsible for reabsorbing uric acid from urine back into the bloodstream. By blocking this transporter:
The mechanism is supported by clinical studies demonstrating significant reductions in serum uric acid levels when Lesinurad is administered alongside allopurinol .
Lesinurad exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic efficacy.
Lesinurad's primary application lies in the treatment of gout, particularly in patients who do not achieve adequate control with traditional therapies alone. Its role as a URAT1 inhibitor has made it a valuable addition to gout management strategies:
Urate transporter 1 (urate transporter 1) is the primary apical transporter responsible for urate reabsorption in the proximal renal tubule, reclaiming ~90% of filtered urate. Lesinurad selectively inhibits urate transporter 1 by binding to its substrate pocket, thereby blocking urate uptake into tubular cells. Cryo-electron microscopy studies reveal that lesinurad occupies the urate-binding cleft within urate transporter 1’s central cavity, which is lined by a hydrophobic phenylalanine cage (Phe241, Phe360, Phe364, Phe365, Phe449) [7] [10]. Specifically, lesinurad’s bromo-naphthyl moiety engages in π-π stacking with Phe365, while its thioacetic acid group forms hydrogen bonds with Lys393 and Ser35—residues critical for urate coordination [7] [10]. This binding competitively displaces urate with high affinity (reported IC₅₀: 7.3 µM) [1].
Table 1: Key Binding Interactions of Lesinurad with Urate Transporter 1
URAT1 Residue | Interaction Type | Functional Role |
---|---|---|
Phe365 | π-π stacking | Hydrophobic enclosure of urate/lesinurad |
Lys393 | Hydrogen bonding | Stabilizes anionic groups of substrates |
Ser35 | Water-mediated H-bond | Substrate coordination |
Phe449 | Hydrophobic contact | Contributes to substrate occlusion |
Unlike earlier uricosurics (e.g., benzbromarone), lesinurad demonstrates superior selectivity for urate transporter 1 over organic anion transporters 1 and 3 (organic anion transporter 1/organic anion transporter 3), minimizing drug-drug interactions common with probenecid [2] [5]. This specificity arises from its minimal inhibition of organic anion transporter 1/organic anion transporter 3 (IC₅₀ >100 µM), which mediate basolateral uptake of drugs like methotrexate [1] [8].
Beyond urate transporter 1, lesinurad inhibits organic anion transporter 4, a transporter implicated in diuretic-associated hyperuricemia. Organic anion transporter 4, expressed apically in renal tubules, facilitates urate reabsorption coupled to lactate efflux and mediates hydrochlorothiazide uptake [1] [8]. Diuretics like hydrochlorothiazide elevate serum urate partly by stimulating organic anion transporter 4–dependent urate reabsorption. Lesinurad binds organic anion transporter 4’s substrate pocket with moderate affinity (IC₅₀: 16.8 µM), disrupting both urate and diuretic transport [1] [5].
Table 2: Comparative Inhibition of Renal Urate Transporters by Lesinurad
Transporter | Primary Function | Lesinurad IC₅₀ (µM) | Physiological Impact |
---|---|---|---|
Urate transporter 1 | Apical urate reabsorption | 7.3 | Primary target for uricosuria |
Organic anion transporter 4 | Urate/Diuretic uptake | 16.8 | Blocks diuretic-induced hyperuricemia |
Glucose transporter 9 | Basolateral urate efflux | >100 | Negligible inhibition |
Organic anion transporter 1/Organic anion transporter 3 | Basolateral drug secretion | >100 | Avoids drug interactions |
This dual inhibition has therapeutic relevance:
Monotherapy with xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) fails to achieve serum urate targets in >40% of gout patients due to compensatory urate transporter 1 upregulation and persistent renal reabsorption [3] [9]. Lesinurad overcomes this via synergistic mechanisms:
Table 3: Clinical Efficacy of Lesinurad Combinations in Phase III Trials
Trial | Combination | Target Serum Urate Achieved | Key Secondary Outcome |
---|---|---|---|
CLEAR 1 | Allopurinol + Lesinurad 200 mg | 54% (<6 mg/dL at 6 mo) | 2-fold higher than allopurinol monotherapy |
CLEAR 2 | Allopurinol + Lesinurad 200 mg | 56.6% (<6 mg/dL at 6 mo) | Consistent across renal function subgroups |
CRYSTAL | Febuxostat + Lesinurad 200 mg | 56.6% (<5 mg/dL at 6 mo) | 52.9% tophus area reduction |
The lesinurad-xanthine oxidase inhibitor combination addresses both urate overproduction and underexcretion—the dominant hyperuricemia phenotype in gout [2] [4]. Crucially, lesinurad does not alter xanthine oxidase inhibitor pharmacokinetics (e.g., no interaction with oxypurinol or febuxostat), ensuring uncomplicated pharmacodynamic synergy [8] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8